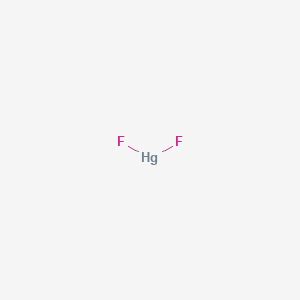

Mercuric fluoride

Descripción general

Descripción

Mercuric fluoride (HgF₂), a mercury(II) halide, is a highly reactive inorganic compound with distinct chemical properties. It exists as transparent octahedral crystals with a melting point of 645°C and an estimated boiling point of 650°C . Unlike other mercury halides, HgF₂ is extremely moisture-sensitive, hydrolyzing rapidly in water to release hydrogen fluoride (HF) and form mercuric oxide (HgO) or oxyfluoride intermediates . This instability limits its practical applications, confining its use to specialized anhydrous chemical syntheses. Its molecular weight is 238.59 g/mol, and it is typically handled in hydrofluoric acid (HF) solutions to prevent hydrolysis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La preparación del Inhibidor de IRAK 4 (trans) involucra varios pasos sintéticos. Un método incluye el uso de derivados de N-(Imidazolo[1,2-b]piridazin-3-il)-1-ciclohexil-2H-indazol-5-carboxamida. Las condiciones de reacción típicamente involucran el uso de solventes como dimetilsulfóxido (DMSO), polietilenglicol (PEG300) y Tween 80 .

Métodos de producción industrial

Los métodos de producción industrial para el Inhibidor de IRAK 4 (trans) no están ampliamente documentados. La síntesis generalmente sigue los principios de la química medicinal, involucrando múltiples pasos de síntesis orgánica, purificación y caracterización para asegurar la eficacia y pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

El Inhibidor de IRAK 4 (trans) experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción involucra el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones varían dependiendo de la reacción específica, pero generalmente involucran temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .

Aplicaciones Científicas De Investigación

Chemical and Material Science Applications

1.1 Organic Synthesis

Mercuric fluoride is utilized in organic synthesis, particularly in the addition reactions involving fluoroethylenes. It serves as a reagent that facilitates the formation of carbon-fluorine bonds, which are crucial in the development of fluorinated organic compounds . This property is particularly valuable in pharmaceuticals and agrochemicals, where fluorinated compounds often exhibit enhanced biological activity.

1.2 Specialized Glass Production

In the glass industry, this compound is employed in the production of specialized optical glasses. Its ability to influence refractive indices makes it suitable for crafting high-performance lenses and optical fibers . The incorporation of HgF₂ allows for improved light transmission properties, which are essential in telecommunications and high-precision optics.

Environmental Applications

2.1 Mercury Ion Adsorption

Recent studies have highlighted the efficacy of this compound in water treatment processes. For instance, a mixed-matrix polyvinylidene fluoride (PVDF) membrane was developed to adsorb mercury ions from polluted water. The adsorption capacity was found to be significantly high, with efficiencies exceeding 90% across various concentrations . This application is critical for environmental remediation efforts aimed at reducing mercury contamination in aquatic systems.

2.2 Removal of Fluoride Ions

this compound has also been investigated for its role in removing fluoride ions from aqueous solutions. Research indicates that it can effectively adsorb both mercury(II) cations and fluoride anions, making it a dual-purpose agent for water purification . This capability is particularly relevant in regions where excessive fluoride levels pose health risks.

Industrial Applications

3.1 Fiber Optics

In the fiber optics industry, this compound is used due to its unique optical properties. It contributes to the manufacturing of fibers that require specific refractive indices and transmission characteristics . The compound's stability under various conditions makes it suitable for high-performance applications.

3.2 Alloying Agent

this compound is also utilized as an alloying agent in metal production processes. Its ability to modify physical properties such as melting points and hardness makes it valuable in creating specialized metal alloys used in aerospace and automotive industries .

Safety and Handling Considerations

Due to its toxicity, handling this compound requires stringent safety measures. It is classified as dangerous, with potential health risks including respiratory issues upon inhalation and severe effects upon skin contact or ingestion . Proper safety protocols must be followed when working with this compound to mitigate risks associated with mercury exposure.

-

Case Study 1: Water Treatment Using Mixed-Matrix Membranes

A study demonstrated that PVDF membranes modified with this compound achieved over 90% removal efficiency for mercury ions from contaminated water sources, showcasing its potential for environmental remediation . -

Case Study 2: Optical Fiber Development

Research conducted on the integration of HgF₂ into optical fibers revealed significant improvements in light transmission efficiency, underscoring its importance in telecommunications technology .

Mecanismo De Acción

El Inhibidor de IRAK 4 (trans) ejerce sus efectos al dirigirse específicamente e inhibir la actividad de IRAK4. Esta inhibición interrumpe las vías de señalización mediadas por los receptores de interleucina-1 y los receptores tipo Toll, lo que lleva a una reducción en la producción de citoquinas proinflamatorias. Los objetivos moleculares involucrados incluyen el dominio de la cinasa de IRAK4 y la proteína adaptadora de respuesta primaria de diferenciación mieloide 88 (MyD88) .

Comparación Con Compuestos Similares

Comparison with Similar Mercury(II) Halides

Mercuric fluoride belongs to the mercury(II) halide family, which includes mercuric chloride (HgCl₂), mercuric bromide (HgBr₂), and mercuric iodide (HgI₂). Below is a comparative analysis of their properties:

Table 1: Comparative Properties of Mercury(II) Halides

Key Differences

Solubility and Hydrolysis :

- HgF₂ is uniquely prone to hydrolysis, forming HF and HgO upon water exposure. In contrast, HgCl₂, HgBr₂, and HgI₂ remain stable in aqueous solutions, with solubility decreasing as halogen atomic weight increases .

- HgF₂ dissolves in concentrated HF to form stable solutions, whereas other halides dissolve directly in water without decomposition .

Structural and Reactivity Profiles :

- HgF₂ exhibits a higher degree of ionic character compared to the covalent-dominated HgCl₂, HgBr₂, and HgI₂. This difference explains its rapid hydrolysis and reactivity with metals (e.g., violent reactions with aluminum or zinc upon heating) .

- HgCl₂ acts as a strong oxidizing agent, widely used in disinfection and organic synthesis , while HgF₂’s applications are restricted due to its instability .

Toxicity Mechanisms: All mercury(II) halides are toxic, but HgCl₂ is the most extensively studied. It induces renal failure, gastrointestinal damage, and central nervous system toxicity in humans . HgF₂’s toxicity is presumed similar but understudied. Immunotoxicity studies show HgCl₂ suppresses lymphocyte proliferation and cytokine production at lower doses than HgF₂ .

Analytical Detection :

- HgCl₂ and HgBr₂ form fluoride adducts (e.g., [HgCl₂+F]⁻) in mass spectrometry, aiding their detection in environmental samples . HgF₂’s instability complicates similar analyses .

Research Findings on Toxicity and Environmental Impact

Nephrotoxicity: HgCl₂ and HgF₂ both target renal tissues, but HgCl₂’s nephrotoxicity is well-documented, causing elevated creatinine and blood urea nitrogen (BUN) levels in rats .

Carcinogenicity: HgCl₂ shows weak mutagenic activity in rodents, inducing chromosomal aberrations and dominant lethal mutations .

Environmental Persistence: HgBr₂ and HgCl₂ are detected as airborne nanoparticles in urban environments, often complexed with fluoride ions . HgF₂’s hydrolysis likely limits its environmental persistence.

Actividad Biológica

Mercuric fluoride (HgF₂) is a compound of mercury that has garnered attention due to its biological activity and potential toxicity. This article provides a comprehensive overview of the biological effects of this compound, including its mechanisms of action, toxicity, and implications for human health.

This compound is an inorganic mercury compound that exists in crystalline form. It is known for its high solubility in water, which facilitates its absorption in biological systems. The primary mechanism through which this compound exerts its biological effects is by interacting with cellular components, particularly proteins and enzymes.

- Enzyme Inhibition : this compound inhibits various enzymes by binding to thiol groups (-SH) in proteins, leading to loss of enzyme function. This inhibition affects critical metabolic pathways, including those involved in cellular respiration and detoxification processes.

- Oxidative Stress : Exposure to this compound induces oxidative stress by generating reactive oxygen species (ROS). This can lead to cellular damage, apoptosis, and inflammation .

Toxicological Profile

The toxicological profile of this compound is significant due to its potential to cause adverse health effects. Studies have reported various biological impacts, including neurotoxicity, immunotoxicity, and reproductive toxicity.

Neurotoxicity

Research indicates that exposure to this compound can lead to neurotoxic effects, particularly in developing organisms. Animal studies have shown that mercury exposure correlates with cognitive deficits and behavioral changes .

- Case Study : A study examining the effects of mercury exposure on rat pups demonstrated significant impairments in learning and memory tasks following prenatal exposure to this compound .

Immunotoxicity

This compound has been shown to affect immune cell function. It can alter the proliferation and activity of lymphocytes, which are crucial for immune responses.

- Research Findings : In vitro studies indicated that mercuric ions can suppress the production of cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) from activated lymphocytes . This suppression may contribute to increased susceptibility to infections and reduced vaccine efficacy.

Reproductive Toxicity

Mercury compounds are known reproductive toxicants. Studies have highlighted potential impacts on fertility and fetal development following exposure to this compound.

- Evidence : Research has shown that male reproductive health can be adversely affected by mercury exposure, leading to reduced sperm quality and hormonal imbalances .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the common synthesis methods for mercuric fluoride (HgF₂), and what challenges arise due to its hydrolysis?

this compound is typically synthesized by reacting mercury(II) oxide (HgO) with hydrofluoric acid (HF). However, anhydrous HgF₂ preparation is challenging due to its extreme hygroscopicity and rapid hydrolysis in water, forming mercury(II) oxide and hydrofluoric acid (HgF₂ + H₂O → HgO + 2HF) . Wet methods often yield hydrolyzed products, as shown by Jager and Cox, who demonstrated that even in dilute HF, ~78% of HgF₂ hydrolyzes . Researchers must use dry synthesis techniques, such as fluorination of HgO in a controlled anhydrous environment, to minimize hydrolysis .

Q. What are the key physical and chemical properties of HgF₂ relevant to experimental handling?

HgF₂ is a white crystalline solid with a melting point of 645°C and decomposes upon strong heating. It is highly moisture-sensitive, turning yellow and hydrolyzing in the presence of water . Its hygroscopic nature necessitates storage in desiccators or inert atmospheres. Structural studies reveal a cubic crystal lattice, and its ionization constant (HgF₂ → Hg²⁺ + 2F⁻) is ~260 times greater than that of HF, influencing its reactivity in aqueous systems .

Q. How is HgF₂ utilized in the colorimetric sensing of anions like fluoride and acetate?

HgF₂ serves as a precursor in synthesizing Schiff base-based molecular receptors, which undergo conformational changes upon anion binding, producing visible color shifts. For example, HgF₂-derived receptors detect fluoride via hydrogen bonding or Lewis acid-base interactions, enabling real-time monitoring in physiological or environmental samples. Methodologies include UV-Vis spectroscopy to quantify absorbance changes at specific wavelengths (e.g., 400–600 nm) .

Advanced Research Questions

Q. What experimental strategies mitigate hydrolysis during HgF₂ synthesis?

Advanced methods involve anhydrous fluorination using gaseous HF or fluorine (F₂) with HgO in sealed nickel reactors. Techniques like solvothermal synthesis in non-aqueous solvents (e.g., anhydrous ethanol) or inert gas gloveboxes are critical. Post-synthesis, characterization via X-ray diffraction (XRD) and thermogravimetric analysis (TGA) ensures purity and confirms the absence of hydrolyzed byproducts .

Q. What analytical techniques are employed to detect Hg²⁺ using HgF₂-based probes?

Fluorescent and ratiometric probes incorporating HgF₂ derivatives exploit Hg²⁺-induced quenching or emission shifts. For instance, thiocarbonyl-based probes exhibit fluorescence enhancement upon Hg²⁺ binding, detectable via fluorimetry at excitation/emission wavelengths of 350/450 nm. Electrochemical sensors with HgF₂-modified electrodes measure redox current changes using cyclic voltammetry .

Q. How does HgF₂ interact with biochemical pathways, particularly G-protein signaling?

Fluoride ions (F⁻) from HgF₂ hydrolysis act as phosphate analogs, forming complexes with G-protein α-subunits (e.g., AlF₄⁻ mimics the γ-phosphate of GTP). This stabilizes GTP-bound states, enabling mechanistic studies of G-protein-coupled receptors (GPCRs) via X-ray crystallography or Förster resonance energy transfer (FRET) .

Q. How can factorial design optimize hydrolysis studies of HgF₂?

A 2³ factorial design (variables: temperature, time, pH) screens hydrolysis conditions. For example, varying temperatures (25–80°C) and pH (2–6) quantifies hydrolysis rates via ion chromatography (IC) or inductively coupled plasma mass spectrometry (ICP-MS). ANOVA validates model significance, as demonstrated in hexenuronic acid studies using mercuric chloride .

Q. What safety protocols are critical for handling HgF₂ in laboratory settings?

HgF₂’s toxicity (renal and neurotoxic effects) mandates strict PPE (gloves, fume hoods) and waste disposal protocols. Exposure monitoring includes urinary mercury analysis (cold vapor atomic absorption spectroscopy). Emergency protocols for HF exposure (e.g., calcium gluconate gel) are essential due to HF’s corrosive nature .

Propiedades

IUPAC Name |

difluoromercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2FH.Hg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSYTQMJOCCCQS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Hg]F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F2Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337587 | |

| Record name | Mercury fluoride (HgF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Off-white odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Mercuric fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20799 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7783-39-3 | |

| Record name | Mercury fluoride (HgF2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercuric fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury fluoride (HgF2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercury fluoride (HgF2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury difluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.085 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.